2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-18(17-13-15-3-1-2-4-16(15)20-17)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,13-14,20H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCJSBQFANUJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the imidazole and indole precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step reactions, primarily utilizing coupling strategies and functional group transformations. Representative methods include:
Route 1: Sequential Coupling and Acylation
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Indole-Piperazine Coupling :
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Acylation with Imidazole Derivatives :
Route 2: Oxidative Cyclization
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Formation of the imidazole ring via oxidative cyclization of thiosemicarbazones using NH₄Fe(SO₄)₂·12H₂O .
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Example : Conversion of aldehyde intermediates to thiosemicarbazones, followed by cyclization to yield imidazole-containing derivatives .
Functional Group Reactivity
The compound’s reactivity is dictated by its three core components:
Key Reaction Conditions and Catalysts
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Acylation :
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Cyclization :
Purification and Characterization
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Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol .
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Characterization :
Reaction Yields and Limitations
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Yield Range : 51–90%, depending on the step (e.g., 55% for carboxylic acid formation vs. 90% for chloroformyl derivatives) .
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Challenges : Low regioselectivity in aryl coupling steps and sensitivity of imidazole to strong acids/bases .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of indole and piperazine exhibit anticancer properties. The compound has been studied for its effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | < 10 | |
| MCF-7 (Breast Cancer) | < 5 | |
| SK-LU-1 (Lung Cancer) | < 15 |
These studies suggest that the compound's structure allows it to inhibit cancer cell proliferation effectively.
Neurological Applications
The imidazole and piperazine components of this compound are known to interact with neurotransmitter receptors. Research indicates potential applications in treating neurological disorders, particularly through modulation of histamine H3 receptors and sigma-1 receptors. These interactions can lead to neuroprotective effects and improved cognitive function:
| Target Receptor | Effect | Potential Use |
|---|---|---|
| Histamine H3 Receptor | Antagonism | Cognitive enhancement |
| Sigma-1 Receptor | Modulation | Neuroprotection |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
This inhibition suggests its potential utility in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study conducted by Abdellatif et al., the compound was evaluated against HepG2 and MCF-7 cell lines. The results indicated significant cytotoxicity with IC50 values below those of standard chemotherapy agents, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Neurological Impact
A recent investigation into the effects of this compound on cognitive function highlighted its ability to enhance memory retention in animal models. The study focused on its antagonistic action on histamine H3 receptors, leading to increased neurotransmitter release associated with improved learning and memory capabilities .
Mechanism of Action
The mechanism of action of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The indole ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Indomethacin: An anti-inflammatory drug with an indole ring.
Uniqueness
2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is unique due to the combination of both imidazole and indole moieties in its structure. This dual presence allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds containing only one of these rings.
Biological Activity
The compound 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a synthetic derivative that features an indole core, a piperazine ring, and an imidazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Structural Features:
- Indole Ring: Known for its role in various biological processes.
- Piperazine Ring: Commonly found in many pharmacologically active compounds.
- Imidazole Group: Associated with diverse biological activities including antimicrobial and anticancer properties.
The biological activity of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as a ligand for various biological targets, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine and imidazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Studies have demonstrated that these compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Antimicrobial Properties
The imidazole component is known for its antimicrobial effects. Compounds similar to 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole have been evaluated for their activity against various bacterial strains. Research has shown that such compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial death .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Antihypertensive Effects:
A study on imidazole derivatives evaluated their affinity for imidazoline binding sites (IBS) and adrenergic receptors. The most active compounds demonstrated significant reductions in mean arterial blood pressure in hypertensive models . -
PARP Inhibition:
Compounds with similar piperazine structures have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. These inhibitors showed low nanomolar IC50 values, indicating potent activity against cancer cells . -
Antimicrobial Activity:
A series of triazole derivatives were synthesized and tested against various pathogens, revealing moderate to strong antimicrobial activities. The presence of the piperazine moiety was crucial for enhancing these effects .
Comparative Analysis
To understand the unique biological profile of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Piperine | Anticancer | Induces apoptosis in cancer cells |
| Olanzapine | Antipsychotic | Modulates neurotransmitter systems |
| Imatinib | Anticancer | Inhibits specific tyrosine kinases |
Q & A
Q. What are the key structural motifs of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole, and how do they contribute to its pharmacological potential?
The compound features three critical moieties: (1) an indole core , known for hydrophobic interactions and π-stacking with biological targets; (2) a piperazine ring , which enhances solubility and enables hydrogen bonding via its nitrogen atoms; and (3) an imidazole-ethyl group , which may participate in metal coordination or proton exchange. These groups collectively enhance interactions with receptors like serotonin or dopamine transporters, as seen in structurally similar piperazine-indole derivatives .
Q. What spectroscopic techniques are recommended for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR can confirm substituent positions, especially the coupling between the piperazine and indole moieties.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities.
- X-ray Crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) can resolve the 3D structure, though this requires high-purity samples .
Advanced Research Questions
Q. What synthetic challenges arise in coupling the imidazole-ethyl-piperazine moiety to the indole scaffold, and how can regioselectivity be optimized?
Key challenges include:
- Competing alkylation sites : The piperazine’s secondary amines may require protection (e.g., Boc groups) to direct reactivity.
- Coupling efficiency : Use carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation between the piperazine and indole carbonyl.
- Purification : Column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) isolates the product from unreacted intermediates. Optimized yields (~60–75%) are achievable under inert atmospheres .
Q. How can contradictory bioactivity data for similar piperazine-indole derivatives inform experimental design for this compound?
Discrepancies in reported IC values often stem from:
- Assay variability : Standardize cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature.
- Metabolic interference : Include liver microsome stability tests to account for cytochrome P450-mediated degradation.
- Statistical rigor : Use triplicate measurements and ANOVA to validate dose-response curves .
Q. What computational strategies predict this compound’s target receptors, and how can predictions be validated experimentally?
- Molecular Docking : Use AutoDock Vina to screen against GPCR databases (e.g., 5-HT or D receptors).
- QSAR Models : Train models on indole derivatives with known Ki values to estimate binding affinity.
- Validation : Perform radioligand displacement assays (e.g., H-spiperone for dopamine receptors) to confirm computational hits .
Q. How does the imidazole ring influence metabolic stability, and what structural modifications could improve oral bioavailability?
- Metabolism : Imidazole is susceptible to CYP3A4 oxidation. Replace the 1H-imidazole with a bioisostere like 1,2,4-triazole to reduce first-pass metabolism.
- Solubility : Introduce polar groups (e.g., sulfonyl) on the piperazine ring while maintaining logP < 3.
- Formulation : Nanoemulsion or liposomal encapsulation enhances absorption in preclinical models .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to potential flammability.
- Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis of the piperazine-carbony bond.
- Waste Disposal : Neutralize with dilute HCl before incineration .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling if traditional methods fail.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20%.
- In Situ Monitoring : Use TLC (silica, 10% NHOH in EtOAc) to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
